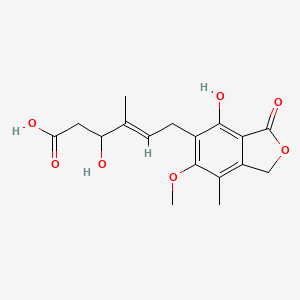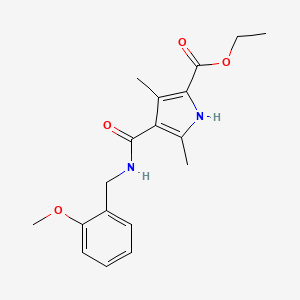
N3-L-Lys(Mtt)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-L-Lys(Mtt)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. It is a derivative of lysine, an amino acid that plays a crucial role in protein synthesis and cell growth.
科学的研究の応用
1. Peptide Synthesis
N3-L-Lys(Mtt)-OH is primarily used in peptide synthesis. Aletras et al. (2009) developed N alpha-9-Fluorenylmethoxycarbonyl-N epsilon-4=methyltrityl-lysine, [Fmoc-Lys(Mtt)-OH], from lysine, demonstrating its utility in peptide synthesis. They highlighted its use in the synthesis of cyclic cholecystokinin analogs and lysine cores for the solid-phase synthesis of antigenic peptides or template-assembled synthetic proteins (Aletras et al., 2009).
2. Photocatalytic Ammonia Synthesis
In the context of photocatalytic ammonia synthesis, Zhang et al. (2019) discussed the use of photocatalysts for the reduction of N2 to NH3 under mild reaction conditions. This is an area where compounds like this compound could potentially find application, particularly in the development of sustainable technologies for industrial-scale NH3 production (Zhang et al., 2019).
3. Biocompatibility in Nanoparticle Applications
Shen et al. (2010) explored the biocompatibility of nanoparticles in biological research. Their study on lanthanide nanoparticles, which exhibit features like large Stokes’ shifts and high photochemical stability, could be relevant in understanding the potential biocompatible applications of this compound in optical probes and imaging (Shen et al., 2010).
4. Modification of Membrane Surfaces
Kull et al. (2005) utilized nitrogen-based plasma systems for modifying microporous polyethersulfone membranes. Their work aimed to create permanently hydrophilic surfaces and reduce protein fouling. Compounds like this compound could potentially be involved in similar surface modification processes, particularly in the context of improving membrane technology for various applications (Kull et al., 2005).
5. Lysosome Research and Cancer Therapy
Rebecca et al. (2017) discussed the dual roles of lysosomes in cancer metabolism, highlighting compounds that inhibit mTOR signaling and autophagy. Research in this area could benefit from the use of this compound or similar compounds, particularly in developing new strategies for cancer therapy (Rebecca et al., 2017).
特性
IUPAC Name |
(2S)-2-azido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-20-15-17-23(18-16-20)26(21-10-4-2-5-11-21,22-12-6-3-7-13-22)28-19-9-8-14-24(25(31)32)29-30-27/h2-7,10-13,15-18,24,28H,8-9,14,19H2,1H3,(H,31,32)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXSFBJXJSKJBY-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

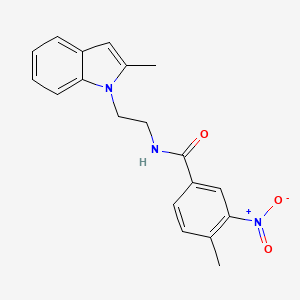
![3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2746048.png)
![3-methyl-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2746049.png)
![6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
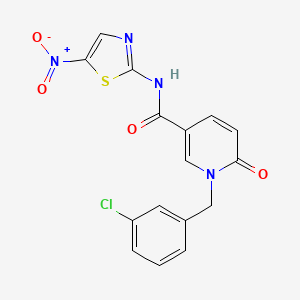
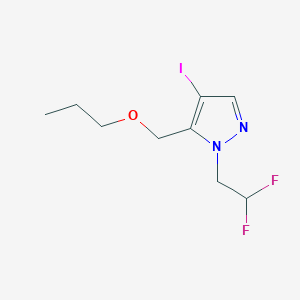
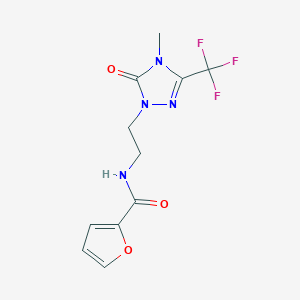
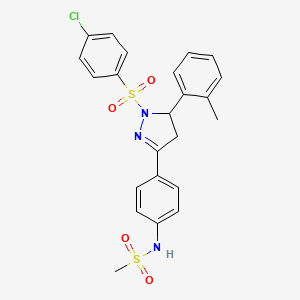


![2-cyclopentyl-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2746066.png)
